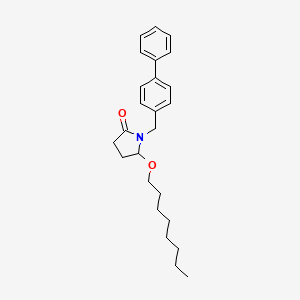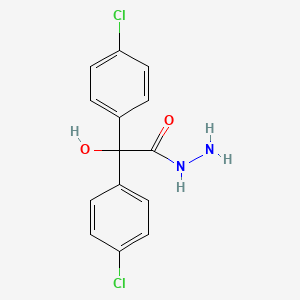
t-Butyloxycarbonyl-asparaginylproline benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
t-Butyloxycarbonyl-asparaginylproline benzyl ester is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of asparagine and proline, two amino acids, and is often used as a protecting group in peptide synthesis to prevent unwanted reactions at specific sites on the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyloxycarbonyl-asparaginylproline benzyl ester typically involves the protection of the amino group of asparagine with a tert-butyloxycarbonyl (Boc) group. This is followed by coupling with proline and subsequent esterification with benzyl alcohol. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve automated peptide synthesizers that use solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of amino acids to a growing peptide chain, with the Boc group being used to protect the amino group during the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
t-Butyloxycarbonyl-asparaginylproline benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or removed under acidic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include deprotected amino acids, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
t-Butyloxycarbonyl-asparaginylproline benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate relationships.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of t-Butyloxycarbonyl-asparaginylproline benzyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of asparagine, preventing unwanted side reactions during the synthesis process. The ester bond with benzyl alcohol provides stability and can be selectively cleaved under specific conditions to release the desired peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- t-Butyloxycarbonyl-asparagine methyl ester
- t-Butyloxycarbonyl-proline benzyl ester
- t-Butyloxycarbonyl-asparaginylglycine benzyl ester
Uniqueness
t-Butyloxycarbonyl-asparaginylproline benzyl ester is unique due to its specific combination of asparagine and proline, which provides distinct properties in peptide synthesis. The Boc group offers protection while the benzyl ester provides stability and ease of removal under mild conditions .
Eigenschaften
CAS-Nummer |
35930-84-8 |
|---|---|
Molekularformel |
C21H29N3O6 |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
benzyl (2S)-1-[(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H29N3O6/c1-21(2,3)30-20(28)23-15(12-17(22)25)18(26)24-11-7-10-16(24)19(27)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H2,22,25)(H,23,28)/t15-,16-/m0/s1 |
InChI-Schlüssel |
RUWTZERCBURAOJ-HOTGVXAUSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


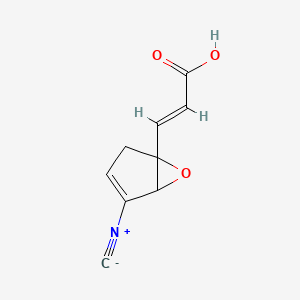
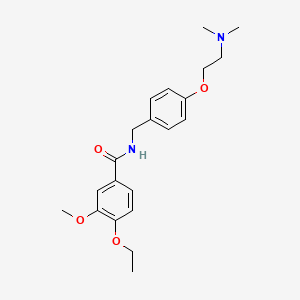
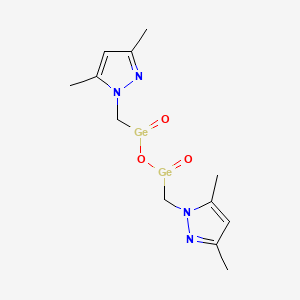
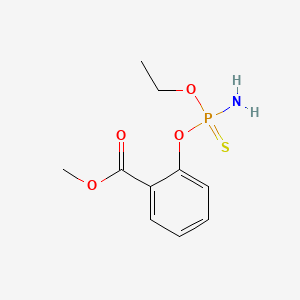




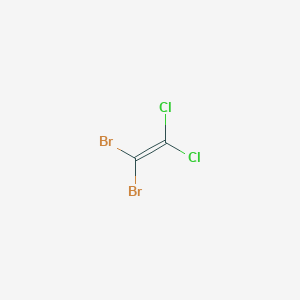

![N-[1-[4-[2-(4-acetamidophenyl)ethyl]piperazin-1-yl]propan-2-yl]-N-(4-methoxyphenyl)propanamide;oxalic acid;hydrate](/img/structure/B12736103.png)
![5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-3-methylsulfinyl-5,6-dihydrobenzo[b][1]benzothiepine 11-oxide;hydrochloride](/img/structure/B12736120.png)
